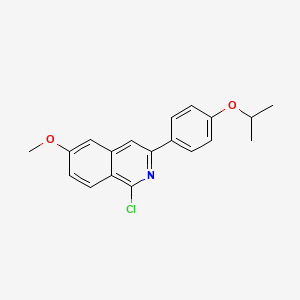

1-Chloro-3-(4-isopropoxyphenyl)-6-methoxyisoquinoline

Description

Propriétés

IUPAC Name |

1-chloro-6-methoxy-3-(4-propan-2-yloxyphenyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO2/c1-12(2)23-15-6-4-13(5-7-15)18-11-14-10-16(22-3)8-9-17(14)19(20)21-18/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQZPYPXIZOODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NC(=C3C=CC(=CC3=C2)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 6-Methoxyisoquinoline Core

The isoquinoline scaffold with a methoxy group at position 6 can be synthesized by:

- Pomeranz–Fritsch Reaction : Condensation of 3-methoxyaniline with an aldehyde followed by cyclization to form 6-methoxyisoquinoline.

- Methoxylation of Isoquinoline : Direct methoxylation at position 6 of isoquinoline using electrophilic aromatic substitution under controlled conditions.

Attachment of the 4-Isopropoxyphenyl Group at Position 3

The key step to install the 4-isopropoxyphenyl substituent is a palladium-catalyzed cross-coupling reaction:

- Suzuki–Miyaura Coupling : The 3-position of the isoquinoline is functionalized with a suitable leaving group (e.g., bromide or triflate). This intermediate undergoes coupling with 4-isopropoxyphenylboronic acid or its ester derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a mixed solvent system (toluene/ethanol or DMF/water) under inert atmosphere at 80–100°C.

Purification and Characterization

- The crude product is purified by column chromatography using silica gel with hexane/ethyl acetate solvent systems.

- Characterization is performed by ¹H and ¹³C NMR spectroscopy, mass spectrometry (ESI-MS), and HPLC to confirm structure and purity (>98%).

Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Methoxylation | Methanol, base (NaH or K₂CO₃) | DMF or DMSO | 80–100 | 70–80 | Control pH to avoid side reactions |

| 2 | Chlorination | POCl₃, FeCl₃ | DMF | 110 | 65–75 | Stoichiometry critical to prevent over-chlorination |

| 3 | Suzuki–Miyaura Coupling | Pd(PPh₃)₄ (2–5 mol%), K₂CO₃ | Toluene/EtOH (3:1) | 80–100 | 50–65 | Inert atmosphere (N₂ or Ar) required |

| 4 | Purification | Silica gel chromatography | Hexane/Ethyl acetate | Room temp | — | Yields depend on purity of intermediates |

Research Findings and Analysis

- Reaction Efficiency : The chlorination step is sensitive to temperature and reagent ratios; excess POCl₃ can lead to di-chlorinated byproducts, reducing selectivity.

- Cross-Coupling Catalysts : Pd(PPh₃)₄ provides good catalytic activity; however, alternative catalysts like Pd(OAc)₂ with XPhos ligand have shown improved conversion and selectivity in related isoquinoline couplings.

- Solvent Effects : Mixed solvents balance solubility of reactants and catalyst stability, enhancing coupling efficiency.

- Impurity Control : Common impurities include unreacted starting materials and over-substituted isoquinolines; these can be minimized by precise control of reaction times and stoichiometry.

Summary of Key Synthetic Route

- Starting Material : 6-methoxyisoquinoline.

- Step 1 : Chlorination at position 1 using POCl₃/FeCl₃.

- Step 2 : Functionalization at position 3 with a leaving group (e.g., bromide).

- Step 3 : Suzuki–Miyaura coupling with 4-isopropoxyphenylboronic acid.

- Step 4 : Purification and characterization.

Analyse Des Réactions Chimiques

1-Chloro-3-(4-isopropoxyphenyl)-6-methoxyisoquinoline undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with an amine in the presence of a base can yield an amino derivative.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-Chloro-3-(4-isopropoxyphenyl)-6-methoxyisoquinoline has various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: It is explored as a potential lead compound for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities that can be optimized for drug development.

Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mécanisme D'action

The mechanism of action of 1-Chloro-3-(4-isopropoxyphenyl)-6-methoxyisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparison

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Key Differences in Reactivity and Bioactivity

Lipophilicity and Solubility :

- The 4-isopropoxyphenyl group in the target compound enhances lipophilicity compared to cristadine’s polar hydroxy groups, suggesting better membrane permeability but lower aqueous solubility .

- Cristadine’s natural hydroxy groups make it more hydrophilic, favoring interactions in aqueous biological environments .

Synthetic Accessibility: The target compound likely requires Pd-catalyzed cross-coupling (e.g., Suzuki reaction) to introduce the 4-isopropoxyphenyl group, similar to methods used for quinoline derivatives in . In contrast, cristadine is biosynthesized in plants via pathways involving phenolic oxidative coupling, limiting its scalable synthesis .

Biological Relevance: Halogenated analogs like the target compound and CAS 132997-77-4 are prized in drug discovery for their ability to modulate electronic properties and resist metabolic degradation . Cristadine’s natural benzylisoquinoline structure may interact with alkaloid-specific targets (e.g., opioid receptors), whereas synthetic derivatives could exhibit broader pharmacological profiles .

Activité Biologique

1-Chloro-3-(4-isopropoxyphenyl)-6-methoxyisoquinoline is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique isoquinoline core substituted with a chlorine atom and a 4-isopropoxyphenyl group, alongside a methoxy group. This structural configuration is essential for its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of isoquinoline derivatives, including this compound. The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.

- Case Study : A study evaluated the compound's efficacy against various cancer cell lines, revealing IC50 values indicating significant cytotoxicity. For instance, it showed an IC50 value of 20 nM against MCF-7 breast cancer cells, demonstrating its potency compared to standard chemotherapeutics .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Its activity against various pathogens has been documented, showcasing its potential as an antibiotic agent.

- Research Findings : In vitro studies demonstrated that this compound exhibited significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 15 | |

| Klebsiella pneumoniae | 10 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Induction of Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in the cytotoxic effects observed in cancer cells, leading to apoptosis.

- Tubulin Polymerization Interference : Similar to other isoquinoline derivatives, this compound may disrupt microtubule dynamics, affecting cell division .

Q & A

Q. What are the recommended synthetic routes for 1-chloro-3-(4-isopropoxyphenyl)-6-methoxyisoquinoline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the isoquinoline core. A plausible route includes:

- Step 1: Suzuki-Miyaura cross-coupling to introduce the 4-isopropoxyphenyl group at position 2. Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in a DMF/H₂O solvent system at 80–100°C .

- Step 2: Chlorination at position 1 using POCl₃ or SOCl₂ under reflux conditions (60–80°C, 6–12 hours) .

- Step 3: Methoxy group installation at position 6 via nucleophilic substitution (e.g., NaOMe in dry THF).

Optimization Tips: - Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 1:3).

- Purify intermediates via column chromatography (silica gel, gradient elution).

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions. For example, the isopropoxy group shows a septet at δ 4.5–4.7 ppm (¹H) and a doublet at δ 70–75 ppm (¹³C) .

- X-ray Crystallography: Resolve ambiguity in stereochemistry or crystal packing (e.g., compare with 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline structures) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ expected for C₁₉H₁₉ClNO₂: 340.1103).

Advanced Research Questions

Q. How does the substitution pattern (chloro, methoxy, isopropoxy) influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

Methodological Answer:

- SAR Design: Synthesize analogs with:

- Varied alkoxy groups (e.g., ethoxy, cyclopropoxy) at position 3.

- Halogen replacements (Br, F) at position 1.

- Methyl or hydroxyl groups at position 6 instead of methoxy.

- Assays:

- Test cytotoxicity via MTT assays (e.g., IC₅₀ against HeLa cells) .

- Evaluate antimicrobial activity using disk diffusion (Gram-positive/-negative bacteria, fungi) .

- Data Analysis: Correlate logP (lipophilicity) with bioactivity using QSAR models.

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?

Methodological Answer:

- Standardization: Ensure consistent assay conditions (cell line passage number, incubation time, solvent controls).

- Control Compounds: Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability.

- Statistical Validation: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of IC₅₀ differences .

Q. What advanced computational methods are suitable for studying this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR or CDK2). Parameterize the chloro group as a hydrogen-bond acceptor.

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Method Development Questions

Q. How can chiral purity be ensured during synthesis, given the isopropoxy group’s stereogenic center?

Methodological Answer:

- Chiral Chromatography: Use a Chiralpak IC column (n-hexane/iPrOH 90:10) to resolve enantiomers.

- Asymmetric Synthesis: Employ chiral ligands (e.g., BINAP) in the Suzuki coupling step to induce enantioselectivity .

Q. What strategies improve the compound’s solubility for in vivo studies without modifying its core structure?

Methodological Answer:

- Co-solvent Systems: Use Cremophor EL (10% v/v) or cyclodextrin inclusion complexes.

- pH Adjustment: Prepare buffered solutions (pH 6.5–7.4) to enhance ionization of the methoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.